molecular formula C10H22ClNO B6200289 tert-butyl[(oxan-4-yl)methyl]amine hydrochloride CAS No. 2680535-81-1

tert-butyl[(oxan-4-yl)methyl]amine hydrochloride

Cat. No.: B6200289
CAS No.: 2680535-81-1
M. Wt: 207.74 g/mol
InChI Key: JHNRIZYMZSDSDK-UHFFFAOYSA-N
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Description

tert-butyl[(oxan-4-yl)methyl]amine hydrochloride is a secondary amine hydrochloride salt featuring a tert-butyl group attached to a methylamine moiety, which is further linked to a tetrahydropyran-4-yl (oxan-4-yl) group. The compound combines the steric bulk of the tert-butyl group with the polar, oxygen-containing tetrahydropyran ring, making it a versatile intermediate in medicinal chemistry and organic synthesis. The hydrochloride salt enhances water solubility, a common feature in bioactive amines to improve pharmacokinetic properties .

Properties

CAS No.

2680535-81-1

Molecular Formula

C10H22ClNO

Molecular Weight

207.74 g/mol

IUPAC Name

2-methyl-N-(oxan-4-ylmethyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C10H21NO.ClH/c1-10(2,3)11-8-9-4-6-12-7-5-9;/h9,11H,4-8H2,1-3H3;1H

InChI Key

JHNRIZYMZSDSDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1CCOCC1.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl[(oxan-4-yl)methyl]amine hydrochloride typically involves the reaction of tert-butylamine with oxan-4-ylmethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The final product is purified through crystallization or other suitable methods to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl[(oxan-4-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

tert-Butyl[(oxan-4-yl)methyl]amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl[(oxan-4-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s reactivity and binding affinity, while the oxan-4-ylmethylamine moiety can interact with various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between tert-butyl[(oxan-4-yl)methyl]amine hydrochloride and related compounds identified in the evidence:

Compound Name Molecular Formula Molecular Weight Key Structural Features Source (Evidence ID)
This compound ~C₁₁H₂₂ClNO ~235.7 g/mol Tert-butyl group on methylamine; oxan-4-yl linked via methyl bridge; hydrochloride salt N/A (hypothetical)
methyl[2-(oxan-4-yl)ethyl]amine hydrochloride C₈H₁₈ClNO 179.69 g/mol Methyl group on amine; ethyl chain linking oxan-4-yl; hydrochloride salt
(2S)-2-amino-3-(oxan-4-yl)propanoic acid hydrochloride C₈H₁₆ClNO₃ 217.67 g/mol Amino acid backbone; oxan-4-yl on β-carbon; hydrochloride salt
{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride C₁₃H₁₇ClN₄O 292.76 g/mol tert-butyl on aromatic ring; oxadiazole core; methylamine hydrochloride
tert-butyl (4-amino-4-methylcyclohexyl)carbamate hydrochloride C₁₂H₂₅ClN₂O₂ 264.79 g/mol tert-butyl carbamate protecting group; cyclohexylamine; hydrochloride salt

Key Comparative Analysis

Structural Backbone and Functional Groups this compound distinguishes itself through the direct attachment of the tert-butyl group to the amine nitrogen, combined with a methyl-linked tetrahydropyran ring. The oxadiazole-containing derivative () incorporates a rigid heterocyclic core and a tert-butyl-substituted aromatic ring, which may enhance metabolic stability compared to the aliphatic tetrahydropyran system in the target compound .

Physicochemical Properties The hydrochloride salt form is a common feature across these amines, improving aqueous solubility. For example, methyl[2-(oxan-4-yl)ethyl]amine hydrochloride (179.69 g/mol) has a lower molecular weight than the target compound, suggesting higher solubility, while the oxadiazole derivative (292.76 g/mol) may exhibit reduced solubility due to its aromatic and heterocyclic components . The amino acid derivative () introduces a carboxylic acid group, significantly altering polarity and enabling zwitterionic behavior in solution, unlike the neutral amine backbone of the target compound .

This suggests that transition-metal catalysis could be applicable to synthesizing tert-butyl-containing amines .

Potential Applications The tert-butyl group in the target compound and its analogs (e.g., ’s cyclohexylamine carbamate) is often employed to modulate steric effects and metabolic stability in drug candidates. The tetrahydropyran ring may enhance bioavailability through improved solubility and reduced crystallinity .

Research Findings and Implications

  • Methyl[2-(oxan-4-yl)ethyl]amine hydrochloride () has been characterized with a ChemSpider ID (29423821) and CAS number (1087351-66-3), indicating its use in commercial screening libraries. Its shorter chain length compared to the target compound may favor membrane permeability in biological assays .
  • tert-butyl carbamates () are widely used as protecting groups in peptide synthesis, suggesting that the target compound could serve as a building block in fragment-based drug discovery .

Biological Activity

Tert-butyl[(oxan-4-yl)methyl]amine hydrochloride is a compound with the molecular formula C10_{10}H21_{21}NO, characterized by its unique oxane ring structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent.

The biological activity of this compound is primarily linked to its interactions with various biological targets. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes and receptors, which could be beneficial for therapeutic applications.

  • Enzyme Inhibition :
    • The compound may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for neurotransmitter regulation in the nervous system. Inhibition of these enzymes can lead to increased levels of acetylcholine, potentially enhancing cognitive function and memory .
    • It has also been assessed for its ability to inhibit lysosomal phospholipase A2 (LPLA2), an enzyme implicated in drug-induced phospholipidosis, a condition characterized by the accumulation of phospholipids within lysosomes .
  • Antioxidant Properties :
    • Some derivatives of similar compounds have demonstrated significant antioxidant activity, which could mitigate oxidative stress in various biological systems .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

  • AChE and BChE Inhibition : The compound showed promising results in inhibiting AChE with an IC50_{50} value indicating effective binding affinity. Similar studies have shown that related compounds exhibit selectivity towards BChE over AChE, suggesting a potential therapeutic window for treating Alzheimer’s disease .
  • LPLA2 Inhibition : The compound's ability to inhibit LPLA2 was assessed using thermal stability assays, revealing that it could effectively stabilize the enzyme against thermal denaturation, thereby preserving its functional state .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in its biological activity. The presence of the tert-butyl group and the oxane ring contributes to its interaction profile with target enzymes. SAR studies indicate that modifications to the amine side chains can significantly alter potency and selectivity towards specific biological targets.

Data Table: Biological Activity Summary

Activity Target IC50_{50} Value Reference
AChE InhibitionAcetylcholinesterase1.90 µM
BChE InhibitionButyrylcholinesterase0.084 µM
LPLA2 InhibitionLysosomal phospholipaseNot specified
Antioxidant ActivityVarious assaysNot specified

Safety and Toxicology

While initial findings are promising, comprehensive toxicological assessments are necessary to evaluate the safety profile of this compound. Studies on related compounds suggest that while they exhibit beneficial biological activities, they may also pose risks for adverse effects at higher concentrations or with prolonged exposure.

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